7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate
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Overview
Description
7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been widely studied for their medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate typically involves the O-acylation of 7-hydroxy-4-methylcoumarin. One common method involves reacting 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl group at the C-7 position can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: A natural coumarin with similar biological activities.
Scopoletin: Another coumarin derivative with potential therapeutic applications.
Coumarin: The parent compound, widely studied for its diverse biological properties.
Uniqueness
7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetate group enhances its solubility and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12O5 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(7-hydroxy-4-methyl-2-oxo-4a,8a-dihydrochromen-8-yl) acetate |
InChI |
InChI=1S/C12H12O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,8,11,14H,1-2H3 |
InChI Key |
CVNQTEIXQFAIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2C1C=CC(=C2OC(=O)C)O |
Origin of Product |
United States |
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